1-hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
1-Hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-nitrobenzaldehyde with hexylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the target compound. The reaction is usually carried out in the presence of a catalyst such as tetrabutylammonium hydrogen sulfate and a base like potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-Hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Substituted Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinazoline Derivatives: Other quinazoline compounds with different substituents can have similar or distinct biological properties.
Uniqueness: 1-Hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyl group, nitrophenyl group, and thione group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-hexyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-3-4-7-13-22-18-12-6-5-11-17(18)20(26)21-19(22)15-9-8-10-16(14-15)23(24)25/h8-10,14H,2-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBHRFLKPRKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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